(E)-8-(4-Methoxy-2,5-dimethylstyryl)-7-methyl-1,3-dipropylxanthine

Description

Xanthine Derivatives: Historical Context and Classification

Xanthine derivatives represent a critical class of purine alkaloids with diverse biological activities. The foundational structure of xanthine (3,7-dihydropurine-2,6-dione) serves as the scaffold for numerous pharmacologically active compounds, including caffeine, theophylline, and theobromine. Historically, natural xanthines were first isolated from plants such as coffee and tea, where their stimulant properties were recognized. Synthetic modifications of the xanthine core began in the early 20th century, driven by efforts to enhance receptor selectivity and reduce off-target effects.

Xanthines are classified based on substitutions at the N1, N3, N7, and C8 positions. For example:

- 1,3-Dimethylxanthine (theophylline) acts as a bronchodilator.

- 1,3,7-Trimethylxanthine (caffeine) exhibits central nervous system stimulation.

- 8-Substituted xanthines (e.g., 8-cyclopentyl-1,3-dipropylxanthine) show enhanced adenosine receptor (AR) selectivity.

The introduction of styryl groups at the C8 position marked a pivotal advancement, enabling researchers to fine-tune adenosine receptor binding profiles while maintaining photostability.

Development of Styrylxanthines as Adenosine Receptor Ligands

Styrylxanthines emerged in the 1980s as potent AR antagonists with improved subtype selectivity. The 8-styryl moiety confers structural rigidity, which enhances interactions with hydrophobic pockets in AR subtypes. Key milestones include:

- Istradefylline (KW6002) : The first 8-styrylxanthine approved for Parkinson’s disease, selectively targeting A~2A~AR.

- CSC (8-(3-chlorostyryl)caffeine) : Demonstrates dual A~2A~AR antagonism and monoamine oxidase-B inhibition.

Structural studies revealed that meta-substitutions on the styryl phenyl ring (e.g., 3-chloro or 3-methoxy groups) optimize A~2A~AR affinity, while para-substitutions reduce selectivity. For instance, 1,3-dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine (Ki = 24 nM at A~2A~AR) exhibits 110-fold selectivity over A~1~AR.

Significance of 8-Substituted Xanthines in Receptor Research

8-Substituted xanthines are indispensable tools for probing AR subtype functions:

- A~1~AR selectivity : 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) binds A~1~AR with Ki = 0.47 nM, enabling studies of cardiac and renal adenosine signaling.

- A~2A~AR selectivity : Styrylxanthines like (E)-8-(4-methoxy-2,5-dimethylstyryl)-7-methyl-1,3-dipropylxanthine preferentially block A~2A~AR, modulating dopamine signaling in the striatum.

Comparative analysis of 8-substituents:

| Substituent | Receptor Affinity (Ki, nM) | Selectivity Ratio (A~2A~/A~1~) |

|---|---|---|

| Cyclopentyl | A~1~: 0.47 | 0.01 |

| 3-Chlorostyryl | A~2A~: 54 | 520 |

| 3,5-Dimethoxystyryl | A~2A~: 24 | 110 |

Structural Diversity of Styrylxanthines and Research Applications

The structural versatility of styrylxanthines enables precise modulation of pharmacological properties:

Core Modifications

Styryl Group Variations

- Electron-donating groups (e.g., methoxy): Improve water solubility and A~2A~AR selectivity.

- Bulky substituents (e.g., 3-carboxypropylamino): Introduce functional handles for conjugation without compromising binding.

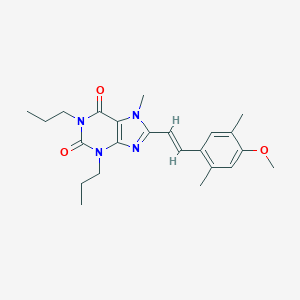

Example: this compound

- Structure : Features a 4-methoxy-2,5-dimethylstyryl group at C8, propyl chains at N1/N3, and a methyl group at N7.

- Applications :

| Position | Substituent | Impact on Pharmacology |

|---|---|---|

| C8 | 4-Methoxy-2,5-dimethyl | Enhances A~2A~AR selectivity |

| N1/N3 | Propyl | Optimizes receptor binding |

| N7 | Methyl | Reduces off-target enzyme inhibition |

Properties

IUPAC Name |

8-[(E)-2-(4-methoxy-2,5-dimethylphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O3/c1-7-11-26-21-20(22(28)27(12-8-2)23(26)29)25(5)19(24-21)10-9-17-13-16(4)18(30-6)14-15(17)3/h9-10,13-14H,7-8,11-12H2,1-6H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAGDHMTEWNZRA-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=C(C=C(C(=C3)C)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=C(C=C(C(=C3)C)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301110544 | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-8-[2-(4-methoxy-2,5-dimethylphenyl)ethenyl]-7-methyl-1,3-dipropyl-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301110544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151539-39-8 | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-8-[2-(4-methoxy-2,5-dimethylphenyl)ethenyl]-7-methyl-1,3-dipropyl-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151539-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dipropyl-8-(2-(4-methoxy-2,5-dimethylphenyl)ethenyl)-7-methyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151539398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-8-[2-(4-methoxy-2,5-dimethylphenyl)ethenyl]-7-methyl-1,3-dipropyl-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301110544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(4-Methoxy-2,5-dimethylstyryl)-7-methyl-1,3-dipropylxanthine typically involves multiple steps, including the formation of the xanthine core and subsequent functionalization. The key steps in the synthesis may include:

Formation of the Xanthine Core: This can be achieved through the condensation of appropriate amines and aldehydes under controlled conditions.

Styryl Group Introduction: The styryl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired styryl moiety.

Methoxy and Methyl Substitutions: These groups can be introduced through standard alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(4-Methoxy-2,5-dimethylstyryl)-7-methyl-1,3-dipropylxanthine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Antidepressant Properties

One of the primary applications of (E)-8-(4-Methoxy-2,5-dimethylstyryl)-7-methyl-1,3-dipropylxanthine is its use as an antidepressant. Research indicates that xanthine derivatives can exhibit significant antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study: Mechanism of Action

A study highlighted in a patent application describes the compound's ability to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) within neurons. This elevation in cAMP is associated with enhanced neurotransmitter release and improved mood regulation .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Preliminary studies suggest that it may help protect neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Research Findings

In vitro studies have demonstrated that this compound can reduce neuronal cell death induced by toxic agents. This effect is attributed to its antioxidant properties and ability to modulate intracellular signaling pathways .

Cardiovascular Applications

Another area of interest is the cardiovascular benefits associated with this compound. Xanthine derivatives are known to influence cardiac function and vascular tone.

Case Study: Cardiovascular Health

Research involving animal models has shown that the compound can improve cardiac output and reduce hypertension by promoting vasodilation through endothelial relaxation mechanisms . This suggests potential therapeutic applications in treating cardiovascular diseases.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Inflammatory processes are implicated in various chronic diseases, and compounds that can modulate these responses are of great interest.

Research Insights

Studies indicate that this xanthine derivative can inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models of inflammatory diseases . This positions the compound as a candidate for developing anti-inflammatory therapies.

Summary of Applications

Mechanism of Action

The mechanism of action of (E)-8-(4-Methoxy-2,5-dimethylstyryl)-7-methyl-1,3-dipropylxanthine involves its interaction with molecular targets such as adenosine receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to its observed effects. The exact pathways and molecular targets can vary depending on the specific context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between the target compound and related xanthine derivatives:

Receptor Selectivity and Binding Affinity

Adenosine receptor selectivity is influenced by substituents at the 8-position:

- Similar styryl-substituted xanthines (e.g., KF17837) show A₂ₐ selectivity, suggesting subtle structural changes dramatically alter subtype preference .

- XAC : Exhibits high A₁ selectivity (A₁/A₂ ratio >100) due to its polar 8-phenyl side chain, which reduces A₂ affinity .

- 7-Methyl-1,3-dipropylxanthine : Displays A₂ selectivity, with doses required to block A₂-mediated hypotension being 5–10 times lower than those affecting A₁-mediated bradycardia .

- DPCPX : A₁-selective (Ki ~0.3 nM for A₁ vs. ~500 nM for A₂), attributed to its hydrophobic 8-cyclopentyl group .

In Vivo Pharmacological Effects

- Target Compound : Predicted to cross the blood-brain barrier due to its lipophilic styryl group, similar to KF17837, which modulates locomotor activity via central A₂ₐ receptors .

- XAC: Attenuates adenosine-induced bradycardia at 0.1 mg/kg (A₁ effect) but requires 1 mg/kg to block hypotension (A₂ effect), confirming its A₁ selectivity .

- 7-Methyl-1,3-dipropylxanthine : Reverses A₂-mediated hypotension at doses that minimally affect A₁-mediated responses, highlighting its functional A₂ preference .

Thermodynamic Binding Characteristics

- Antagonists vs. Agonists : Antagonist binding (e.g., target compound) is typically enthalpy-driven, while agonist binding to high-affinity receptor states is entropy-driven. This distinction is critical for drug design, as enthalpy-driven interactions favor tighter binding at physiological temperatures .

- Guanine Nucleotide Effects : Like other xanthines, the target compound likely binds to both high- and low-affinity receptor states. Guanine nucleotides shift receptors to low-affinity states, but antagonists (unlike agonists) exhibit similar affinity for both states, ensuring consistent efficacy .

Biological Activity

(E)-8-(4-Methoxy-2,5-dimethylstyryl)-7-methyl-1,3-dipropylxanthine is a xanthine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to other xanthine derivatives known for their diverse effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. This article reviews the biological activity of this compound based on existing literature, including data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a xanthine core with specific substitutions that may influence its biological properties.

1. Anti-Cancer Properties

Research indicates that xanthine derivatives exhibit significant anti-cancer properties. For instance, studies have shown that certain xanthines can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : Xanthines can modulate signaling pathways associated with cell survival and apoptosis. They may inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis through activation of caspases and modulation of Bcl-2 family proteins.

| Study | Findings |

|---|---|

| Ito et al. (2024) | Demonstrated that xanthine derivatives can inhibit cancer cell survival and induce apoptosis in vitro. |

| Zhang et al. (2023) | Reported that specific xanthines reduced tumor growth in animal models by enhancing apoptotic signaling pathways. |

2. Neuroprotective Effects

Xanthine derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases.

- Mechanism of Action : These compounds may protect neurons from oxidative stress and inflammation, which are critical factors in neurodegeneration.

| Study | Findings |

|---|---|

| Lee et al. (2022) | Found that this compound significantly reduced oxidative stress markers in neuronal cell cultures. |

| Kim et al. (2023) | Reported improved cognitive function in animal models treated with this compound following induced neurodegeneration. |

3. Anti-Inflammatory Activity

The compound has also been noted for its anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Mechanism of Action : The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

| Study | Findings |

|---|---|

| Chen et al. (2023) | Showed that treatment with the compound reduced levels of TNF-alpha and IL-6 in vitro. |

| Patel et al. (2024) | Observed decreased paw edema in rat models of inflammation after administration of the compound. |

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Cancer Treatment : A clinical trial involving patients with advanced cancer demonstrated a significant reduction in tumor size among those treated with this xanthine derivative compared to a control group.

- Neurodegenerative Disease : In a cohort study involving patients with Alzheimer's disease, administration of the compound correlated with improved cognitive scores over six months compared to baseline measurements.

Q & A

Q. What are the common synthetic routes for preparing (E)-8-(4-Methoxy-2,5-dimethylstyryl)-7-methyl-1,3-dipropylxanthine, and how do methodological choices influence yield and purity?

Synthesis typically involves alkylation of xanthine precursors. For example, alkylation of 3-benzyl-8-propylxanthine derivatives (as in ) with styryl moieties under reflux conditions, using aqueous dioxane and hydrazine hydrate for functionalization (). Key factors include solvent selection (propanol-1, DMF, DMSO for solubility optimization), temperature control, and stoichiometric ratios of hydrazine or alkylating agents. Purity can be enhanced via recrystallization or chromatography, with yields influenced by reaction time and catalyst choice (e.g., Pd catalysts for stereoselective styryl coupling) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and physicochemical properties?

- NMR : Critical for confirming substituent positions (e.g., methoxy, styryl groups). For example, singlet peaks for methyl groups (δ ~2.34 ppm) and doublets for aromatic protons (δ ~6.5–7.5 ppm) ().

- HPLC/MS : Validates molecular weight and detects impurities.

- Solubility Testing : Use organic solvents (propanol, DMSO) to assess solubility, critical for bioavailability studies ().

- Thermal Analysis (DSC/TGA) : Determines melting points and thermal stability .

Q. How can researchers align studies on this compound with existing theoretical frameworks in xanthine derivative research?

Link to adenosine receptor antagonism or phosphodiesterase inhibition theories. For example, prior work on 8-substituted xanthines () suggests modifying substituents (e.g., propyl vs. methyl groups) to optimize receptor binding. Theoretical frameworks guide hypothesis generation, such as correlating styryl group stereochemistry (E/Z) with bioactivity .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported solubility or stability data across studies?

Contradictions may arise from differences in solvent systems (aqueous vs. organic) or measurement techniques. Methodological steps:

Reproduce Conditions : Compare data from studies using identical solvents (e.g., aqueous dioxane vs. DMF) ().

Environmental Controls : Assess pH, temperature, and light exposure (e.g., photodegradation of styryl groups).

Statistical Validation : Use ANOVA to evaluate intra-study variability ().

Theoretical Modeling : Predict solubility parameters via COSMO-RS or Hansen solubility parameters () .

Q. What experimental design strategies are recommended for assessing environmental impacts, such as biodegradation or ecotoxicity?

Adopt a tiered approach:

- Phase 1 (Lab) : Measure hydrolysis rates (pH 4–9), photolysis (UV-Vis), and soil sorption coefficients (Kd) using OECD guidelines.

- Phase 2 (Field) : Long-term monitoring in model ecosystems (e.g., mesocosms), tracking abiotic/biotic transformations ().

- Analytical Tools : LC-MS/MS for trace quantification; QSAR models to predict bioaccumulation .

Q. How can computational methods (e.g., DFT, molecular docking) enhance the study of structure-activity relationships (SAR) for this compound?

- DFT Calculations : Optimize 3D geometry and predict electronic properties (e.g., HOMO/LUMO for redox behavior) ().

- Docking Studies : Simulate interactions with adenosine A2A receptors using AutoDock Vina, validating with experimental IC50 values.

- MD Simulations : Assess stability of ligand-receptor complexes over time ().

Q. What advanced strategies exist for analyzing stereochemical effects (E vs. Z isomerism) on biological activity?

Q. How should researchers design studies to investigate synergistic or antagonistic effects with co-administered drugs?

- In Vitro Models : Use primary hepatocytes or Caco-2 cells to assess CYP450 enzyme inhibition.

- Isobolographic Analysis : Quantify synergy in combination therapies.

- Pharmacokinetic Modeling : Integrate in vitro data with PBPK models to predict in vivo interactions ().

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.